molecular formula C23H36N4O B7118931 N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide

N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide

Cat. No.: B7118931
M. Wt: 384.6 g/mol
InChI Key: HPANYHIKZRAAON-UHFFFAOYSA-N
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Description

N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c28-22(27-16-10-23(11-17-27)8-2-1-3-9-23)25-18-20-6-14-26(15-7-20)19-21-4-12-24-13-5-21/h4-5,12-13,20H,1-3,6-11,14-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPANYHIKZRAAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C(=O)NCC3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core followed by the introduction of the piperidine and pyridine moieties. Key steps may involve:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the pyridine moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry.

    Spirocyclic compounds: These compounds have a similar spirocyclic core and are known for their unique structural properties.

Uniqueness

N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]-3-azaspiro[5.5]undecane-3-carboxamide is unique due to its combination of a spirocyclic core with piperidine and pyridine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds.

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